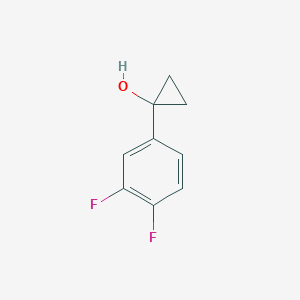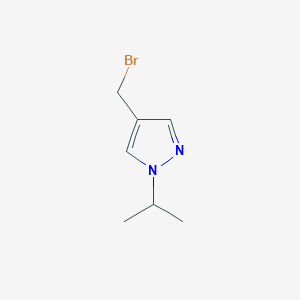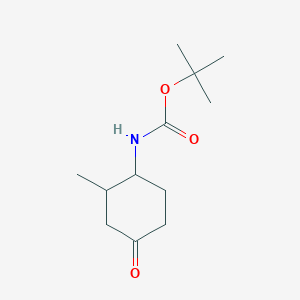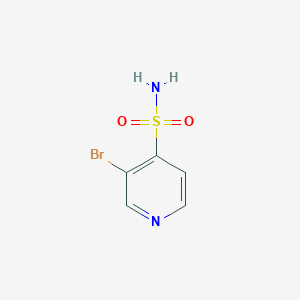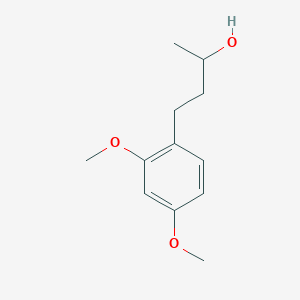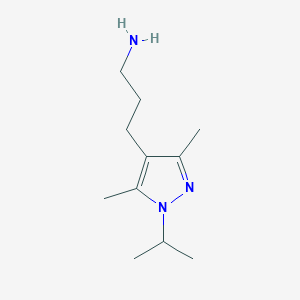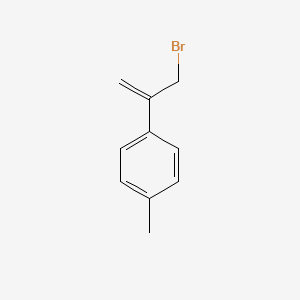
1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromopropenyl group and a methyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylstyrene. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: Formation of 1-(3-hydroxyprop-1-en-2-yl)-4-methylbenzene.
Oxidation: Formation of 1-(3-oxoprop-1-en-2-yl)-4-methylbenzene.
Reduction: Formation of 1-(3-bromopropyl)-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions can lead to the formation of new chemical entities with distinct properties. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group at a different position on the benzene ring.
Uniqueness: The presence of both a bromine atom and a double bond allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H11Br |
|---|---|
Molekulargewicht |
211.10 g/mol |
IUPAC-Name |
1-(3-bromoprop-1-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
NZMAIGIWVYNMDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


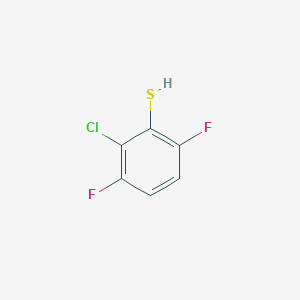

![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)


